

Application Notes and Protocols: Isotope-Labeled N6-Cyclopropyl-9H-purine-2,6-diamine

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Compound of Interest

Compound Name: N6-Cyclopropyl-9H-purine-2,6-diamine

Cat. No.: B192910

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Cyclopropyl-9H-purine-2,6-diamine is a known process impurity and potential degradant of Abacavir Sulfate, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. Regulatory bodies require strict control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure safety and efficacy. Isotope-labeled **N6-Cyclopropyl-9H-purine-2,6-diamine**, specifically the deuterium-labeled variant (d4), serves as an invaluable tool for the accurate quantification of its non-labeled counterpart.

This document provides detailed application notes and a comprehensive protocol for the use of Isotope-labeled **N6-Cyclopropyl-9H-purine-2,6-diamine-d4** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of the **N6-Cyclopropyl-9H-purine-2,6-diamine** impurity in Abacavir Sulfate drug substance.

Application: Quantitative Analysis of Abacavir Impurity

The primary application of Isotope-labeled **N6-Cyclopropyl-9H-purine-2,6-diamine-d4** is its use as an internal standard (IS) in analytical chemistry. Stable isotope-labeled (SIL) internal

standards are considered the gold standard for quantitative mass spectrometry assays.^{[1][2]} Because the SIL-IS is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.^[1] This allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement, thereby significantly improving the accuracy and precision of quantification.^[1]

Key Advantages of Using Isotope-Labeled **N6-Cyclopropyl-9H-purine-2,6-diamine-d4**:

- **High Accuracy and Precision:** Mitigates variability from matrix effects and sample processing.^[1]
- **Enhanced Reliability:** Ensures consistent results across different sample lots and analytical runs.
- **Regulatory Compliance:** Facilitates adherence to stringent guidelines for impurity profiling in pharmaceuticals.^{[3][4]}

Quantitative Data Summary

The following table summarizes typical performance data for a validated LC-MS/MS method for the quantification of **N6-Cyclopropyl-9H-purine-2,6-diamine** using its deuterium-labeled internal standard.

Parameter	Typical Value
Linearity Range	0.1 ppm to 5.0 ppm
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	0.03 ppm
Limit of Quantification (LOQ)	0.1 ppm
Accuracy (% Recovery)	95.0% - 105.0%
Precision (% RSD)	< 10.0%

Note: These values are representative and may vary depending on the specific instrumentation and matrix.

Experimental Protocol: Quantification of N6-Cyclopropyl-9H-purine-2,6-diamine in Abacavir Sulfate by LC-MS/MS

This protocol details the steps for quantifying the **N6-Cyclopropyl-9H-purine-2,6-diamine** impurity in Abacavir Sulfate drug substance using Isotope-labeled **N6-Cyclopropyl-9H-purine-2,6-diamine-d4** as an internal standard.

Materials and Reagents

- Abacavir Sulfate Drug Substance (Sample)
- **N6-Cyclopropyl-9H-purine-2,6-diamine** Reference Standard
- Isotope-labeled **N6-Cyclopropyl-9H-purine-2,6-diamine-d4** (Internal Standard)
- Acetonitrile (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ultrapure Water (18.2 MΩ·cm)
- Volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions

- Diluent: Acetonitrile/Water (50:50, v/v)
- Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of Isotope-labeled **N6-Cyclopropyl-9H-purine-2,6-diamine-d4** in the diluent.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS Stock Solution with the diluent.

- **Analyte Stock Solution (10 µg/mL):** Accurately weigh and dissolve an appropriate amount of **N6-Cyclopropyl-9H-purine-2,6-diamine** reference standard in the diluent.
- **Calibration Standards:** Prepare a series of calibration standards by spiking appropriate amounts of the Analyte Stock Solution into the working IS solution to achieve concentrations ranging from 0.1 ppm to 5.0 ppm relative to the sample concentration.
- **Sample Preparation:** Accurately weigh approximately 100 mg of Abacavir Sulfate drug substance into a 100 mL volumetric flask. Add a specified volume of the Internal Standard Working Solution and dilute to volume with the diluent. This results in a sample concentration of 1 mg/mL.

LC-MS/MS Instrumentation and Conditions

- **LC System:** UHPLC system capable of binary gradient elution.
- **Mass Spectrometer:** Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **Column:** Zorbax SB Phenyl (250mm x 4.6mm, 5.0µm) or equivalent.[3]
- **Mobile Phase A:** 0.1% Formic Acid in Water.[3][4]
- **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.[3][4]
- **Gradient Program:**

Time (min)	% B
0.0	5
20.0	40
25.0	90
30.0	90
30.1	5

| 35.0 | 5 |

- Flow Rate: 0.8 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Ionization Mode: ESI Positive
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
N6-Cyclopropyl-9H-purine-2,6-diamine	191.1	119.1

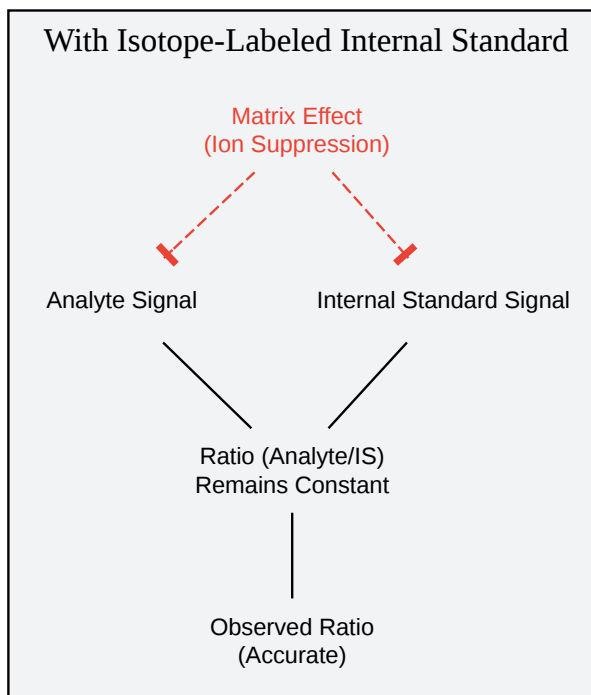
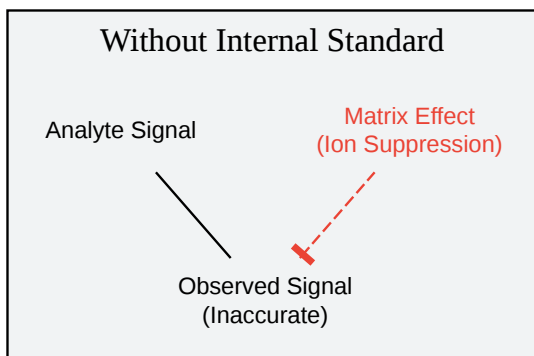
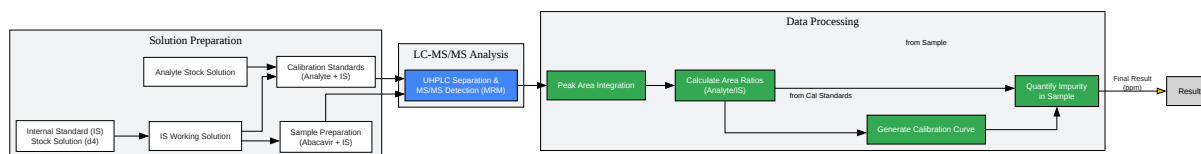
| N6-Cyclopropyl-9H-purine-2,6-diamine-d4 | 195.1 | 123.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Data Analysis

- Inject the prepared calibration standards and sample solutions into the LC-MS/MS system.
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of **N6-Cyclopropyl-9H-purine-2,6-diamine** in the sample by interpolating its peak area ratio from the calibration curve.

Visualizations



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References

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